

PIK-75 Inhibitory Profile (IC50 Values)

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Compound Focus: **Pik-75**

CAS No.: 945619-31-8

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The core activity of **PIK-75** is its potent inhibition of specific kinases, with values significantly lower than for other related enzymes. The following table details its half-maximal inhibitory concentration (IC50) against primary and secondary targets [1] [2].

Target	IC50 Value	Notes
DNA-PK	2 nM	Primary target [1] [3] [2].
p110α (PI3K)	5.8 nM	Primary target; >200-fold selective over p110β [1] [2].
p110γ (PI3K)	76 nM	Secondary target [1].
p110δ (PI3K)	510 nM	Secondary target [1].
p110β (PI3K)	1.3 μM (1300 nM)	Demonstrates high selectivity for p110α over p110β [1].

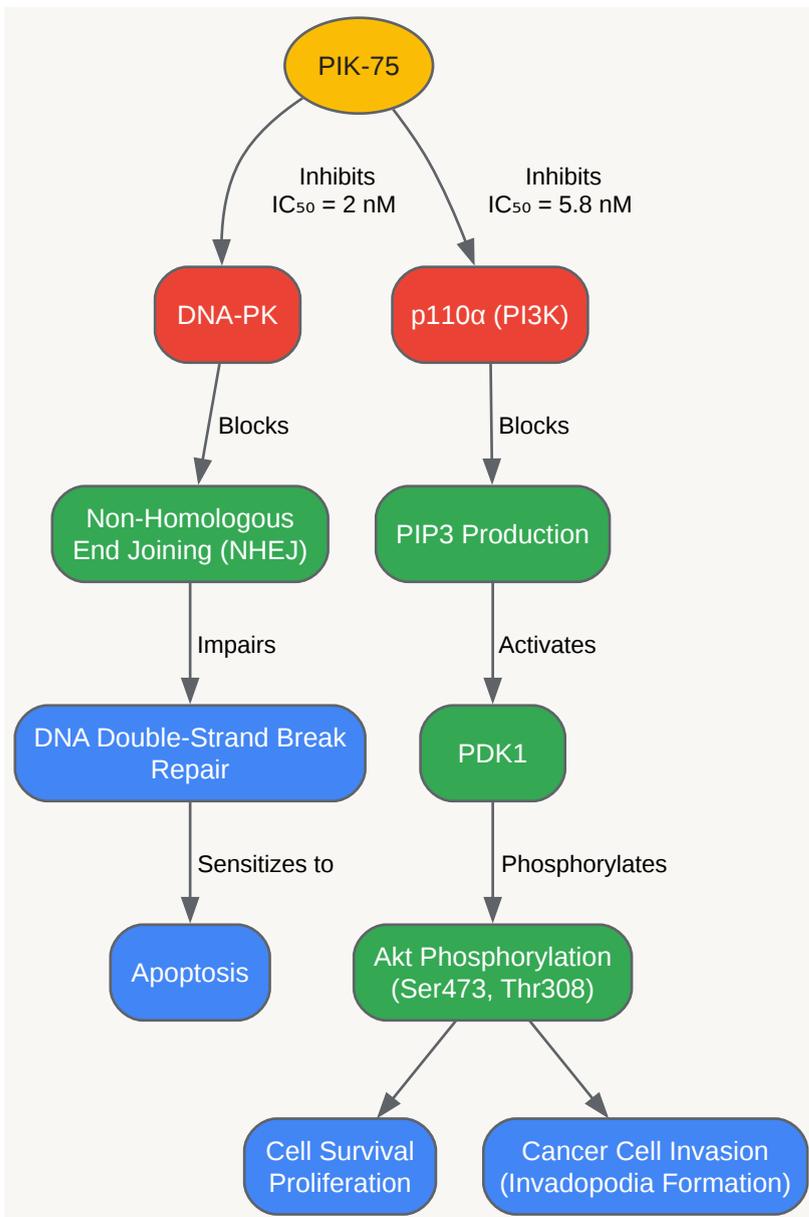
For context, the table below shows its activity against a wider panel of PI3K-related kinases, confirming its relatively clean profile [1].

Target	IC50 Value
ATM	2.3 μM
mTORC1	~1 μM

Target	IC50 Value
hsVPS34	2.6 μ M
ATR	21 μ M
PI4KIII β	~50 μ M

Mechanism of Action and Signaling Pathways

PIK-75 acts as a reversible inhibitor that binds to the ATP-binding pocket of its targets [1]. Its key cellular effects result from simultaneously blocking two critical signaling nodes.



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*Diagram: **PIK-75**'s dual inhibition of p110α and DNA-PK impairs cell survival and DNA repair, leading to apoptosis.*

- **Dual-Target Mechanism:** **PIK-75** uniquely co-targets the p110α isoform of PI3K and DNA-PK, two enzymes in distinct but critical cellular pathways [1] [4] [3]. This dual action can lead to synergistic anti-cancer effects.
- **Consequence of p110α Inhibition:** Inhibition of p110α blocks the phosphoinositide 3-kinase (PI3K) signaling pathway. This disrupts the phosphorylation and activation of the key kinase Akt, which is a central regulator of cell growth, survival, and metabolism [5] [2] [6]. In cancer research, this is crucial for blocking invasive structures called invadopodia [5].

- **Consequence of DNA-PK Inhibition:** DNA-PK is essential for the non-homologous end joining (NHEJ) pathway, which repairs DNA double-strand breaks. Inhibiting DNA-PK with **PIK-75** impairs this repair mechanism, leading to the accumulation of DNA damage and sensitizing cells to apoptosis, especially when combined with DNA-damaging agents [1] [3].

Key Experimental Protocols

To effectively utilize **PIK-75** in research, follow these established experimental protocols.

In Vitro Kinase Inhibition Assay

This biochemical assay measures the direct inhibition of PI3K enzyme activity [2].

- **1. Reagent Preparation:** Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 5 mM MgCl₂). Dissolve **PIK-75** at a high concentration (e.g., 10 mM) in DMSO as a stock solution, and create a dilution series in DMSO (e.g., 20% v/v) for generating a dose-response curve.
- **2. Enzyme Reaction:** In a 50 µL reaction mixture, combine buffer, the lipid substrate (e.g., 180 µM phosphatidylinositol), and the PI3K enzyme. Initiate the reaction by adding ATP (e.g., 100 µM, containing [γ -³²P]ATP for radiolabeled detection). Incubate at room temperature for 30-60 minutes.
- **3. Reaction Stop & Detection:** Stop the reaction by adding 50 µL of 1 M HCl. Extract the radiolabeled phospholipid product with a 1:1 mixture of chloroform/methanol. Quantify the radioactivity using a liquid scintillation counter to determine the level of enzyme activity. For a non-radioactive alternative, a luminescent assay that measures ATP consumption can be used.
- **4. Data Analysis:** Plot the concentration of **PIK-75** against the percentage of enzyme activity inhibition. Use software (e.g., GraphPad Prism) to fit a curve and calculate the IC₅₀ value.

Cell-Based Viability and Apoptosis Assay

This protocol assesses the functional impact of **PIK-75** on cells [7] [2].

- **1. Cell Seeding and Treatment:** Seed appropriate cancer cell lines (e.g., pancreatic cancer MIA PaCa-2, mantle cell lymphoma Recl-1) in multi-well plates. The following day, treat the cells with a range of **PIK-75** concentrations (e.g., from 0.1 nM to 1000 nM) for a defined period, typically 48-72 hours.
- **2. Viability Measurement:** After incubation, assess cell viability using assays like MTT or CellTiter-Glo. These assays measure metabolic activity or ATP content as proxies for the number of living cells. The IC₅₀ for growth inhibition can be determined from the dose-response curve.

- **3. Apoptosis Analysis:** To confirm the induction of programmed cell death, treat cells with **PIK-75** for 24-48 hours. Analyze markers of apoptosis via Western blotting, looking for the cleavage of key proteins such as PARP and Caspase-3 [7].
- **4. Pathway Analysis:** Use Western blotting to validate the on-target effect of **PIK-75** by probing for a reduction in phosphorylated Akt (at Ser473 and Thr308), indicating successful blockade of the PI3K pathway [5] [2].

Research Applications & Formulation Note

- **Key Applications:** **PIK-75** is widely used to dissect the specific biological role of p110 α in insulin signaling and cancer cell invasion [5] [4]. Recent research highlights its efficacy in overcoming resistance to the cancer drug venetoclax in hematologic malignancies by simultaneously inhibiting PI3K/AKT signaling and downregulating MCL-1 [7]. It also demonstrates anti-inflammatory potential by reducing proinflammatory cytokines [8].
- **Important Formulation Note:** A significant practical challenge with **PIK-75** is its poor aqueous solubility, which can limit its use in biological assays, especially in vivo. Researchers have developed **nanosuspension formulations** to improve its delivery efficiency and cytotoxicity for in vivo studies [9].

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